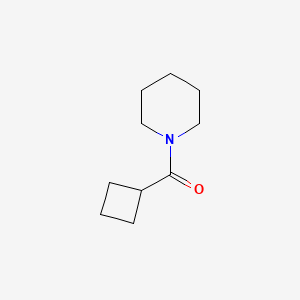![molecular formula C11H13ClN2O2 B6643884 N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide](/img/structure/B6643884.png)
N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide, also known as N-(4-methyl-3-acetamidophenyl)-2-chloroacetamide or simply Meclofenoxate, is a nootropic agent that has been extensively studied for its potential cognitive-enhancing effects. Meclofenoxate was first synthesized in the late 1950s by a team of researchers at the French pharmaceutical company, Union Chimique Belge (UCB). Since then, it has been the subject of numerous studies aimed at elucidating its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of Meclofenoxate is not fully understood, but it is believed to act by increasing the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It may also increase the production of ATP, the primary energy source for cells, which could contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Meclofenoxate has been shown to increase the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It may also increase the production of ATP, the primary energy source for cells. These effects could contribute to its cognitive-enhancing effects, as well as its potential therapeutic applications for cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Meclofenoxate for lab experiments is its well-established safety profile. It has been used in clinical trials for cognitive disorders, and no significant adverse effects have been reported. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Meclofenoxate. One area of interest is its potential therapeutic applications for cognitive disorders, such as Alzheimer's disease and dementia. Another area of interest is its mechanism of action, which could be further elucidated through molecular and cellular studies. Additionally, there is interest in developing more potent and selective derivatives of Meclofenoxate, which could have improved cognitive-enhancing effects and fewer side effects.
Méthodes De Synthèse
Meclofenoxate is synthesized by the reaction of 4-methyl-3-nitroaniline with ethyl chloroacetate, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The resulting amine is then acetylated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
Meclofenoxate has been extensively studied for its potential cognitive-enhancing effects. In animal studies, it has been shown to improve memory and learning ability, as well as increase the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. These effects have led to interest in its potential therapeutic applications for cognitive disorders, such as Alzheimer's disease and dementia.
Propriétés
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-9(14-11(16)6-12)5-10(7)13-8(2)15/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOXCRMURUSFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643810.png)
![4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643823.png)
![4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643835.png)
![4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643836.png)
![1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6643841.png)
![1-[[(1-Ethylimidazol-4-yl)sulfonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6643849.png)
![2-[4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6643857.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B6643864.png)


![N-[(2-bromo-4-methylphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B6643891.png)

![4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-nitroaniline](/img/structure/B6643909.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B6643921.png)